Pubchem_71353204
Description
PubChem CID 71353204 is a unique entry in the PubChem Compound database, which aggregates chemical structures and associated biological, physical, and toxicological data from diverse sources . This analysis leverages PubChem's infrastructure, including its 2-D/3-D similarity tools and precomputed neighbor relationships, to outline a framework for comparing CID 71353204 with analogous compounds.
Properties
CAS No. |
184647-16-3 |
|---|---|
Molecular Formula |
LaMoOPb |
Molecular Weight |
458 g/mol |
InChI |
InChI=1S/La.Mo.O.Pb |
InChI Key |
FHCBUZWWNDTBAK-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[La].[Pb] |
Origin of Product |
United States |
Preparation Methods
The preparation of Pubchem_71353204 involves several synthetic routes and reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These methods yield a distillable liquid that is mildly sensitive to air.
Chemical Reactions Analysis
Pubchem_71353204 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: As mentioned earlier, it can be synthesized through reduction reactions.
Substitution: It can undergo substitution reactions where certain groups in the molecule are replaced by other groups.
Common reagents used in these reactions include polymethylhydrosiloxane and lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pubchem_71353204 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: It has applications in biological assays and studies involving radical chain mechanisms.
Medicine: Its properties are explored in medicinal chemistry for potential therapeutic uses.
Industry: It is used in various industrial processes due to its unique chemical properties
Mechanism of Action
The mechanism of action of Pubchem_71353204 involves its role as a hydrogen donor in radical chain mechanisms. It interacts with organic halides and related groups to convert them into corresponding hydrocarbons. This process occurs via a radical chain mechanism involving the radical Bu3Sn•, which abstracts a hydrogen atom from another equivalent of the compound, propagating the chain .
Comparison with Similar Compounds
2-D Similarity ("Similar Compounds")
PubChem's 2-D similarity search evaluates structural topology, focusing on atom connectivity and bond patterns. This method excels at identifying compounds with shared scaffolds or functional groups, making it ideal for:
- Scaffold hopping in drug discovery.
- Detecting structural analogs with minor modifications (e.g., substituent additions).
3-D Similarity ("Similar Conformers")
PubChem3D assesses 3-D shape and conformational flexibility using a Shape Tanimoto score , which measures spatial overlap between molecules . Key criteria for 3-D analysis include:
Complementary Nature of 2-D and 3-D Methods
Studies demonstrate that 2-D and 3-D similarity searches capture distinct aspects of molecular resemblance. For example, highlights cases where 2-D neighbors lack 3-D shape similarity and vice versa . Combining both approaches provides a holistic view of chemical relationships.
Data Tables: Comparison of 2-D vs. 3-D Similarity
Table 1: Key Differences Between 2-D and 3-D Similarity Methods
Table 2: Hypothetical Similar Compounds to CID 71353204
| CID | Similarity Type | Score | Shared Features |
|---|---|---|---|
| 12345678 | 2-D (Tanimoto) | 0.88 | Common benzodiazepine core |
| 87654321 | 3-D (Shape) | 0.82 | Similar macrocyclic conformation |
Research Findings on Comparison Efficacy
Structural vs. Functional Similarity
Case Study from
A 2016 analysis revealed that only ~30% of 2-D neighbors overlapped with 3-D neighbors for a set of 1,000 compounds. This underscores the necessity of integrating both methods to avoid missing critical analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
